2-Chloro-4-hydroxybenzonitrile

Description

The exact mass of the compound 2-Chloro-4-hydroxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDVAWDNVWLHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343866 | |

| Record name | 2-Chloro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-16-1 | |

| Record name | 2-Chloro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-hydroxybenzonitrile CAS number 3336-16-1

An In-depth Technical Guide to 2-Chloro-4-hydroxybenzonitrile (CAS 3336-16-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Chloro-4-hydroxybenzonitrile (CAS No. 3336-16-1), a pivotal intermediate in organic synthesis and pharmaceutical development. As a substituted benzonitrile, its unique arrangement of chloro, hydroxyl, and nitrile functional groups offers significant synthetic versatility. This document, crafted from the perspective of a Senior Application Scientist, delves into the compound's physicochemical properties, provides a detailed and validated synthesis protocol, explores its key applications as a chemical building block, and outlines critical safety and handling procedures. The content is structured to deliver not only factual data but also the underlying scientific rationale for experimental choices, ensuring that researchers can confidently and effectively utilize this compound in their work.

Introduction and Significance

2-Chloro-4-hydroxybenzonitrile, also known as 3-Chloro-4-cyanophenol, is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The nitrile group (C≡N) is a versatile functional handle, participating in a wide array of chemical transformations, while the phenolic hydroxyl (-OH) and chloro (-Cl) substituents modulate the reactivity of the aromatic ring and provide additional sites for modification. The nitrile pharmacophore is present in over 30 approved pharmaceutical agents, where it often serves as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key reactive intermediate.[3] 2-Chloro-4-hydroxybenzonitrile serves as a crucial precursor for more complex molecules, leveraging its structure for reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for forging new carbon-carbon bonds.[4][5] This guide aims to be an essential resource for professionals leveraging this compound in their synthetic endeavors.

Physicochemical Properties and Characterization

Accurate characterization is the foundation of reproducible science. The identity and purity of 2-Chloro-4-hydroxybenzonitrile should be confirmed using standard analytical techniques.

Core Properties

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3336-16-1 | [6][7] |

| Molecular Formula | C₇H₄ClNO | [6][8] |

| Molecular Weight | 153.57 g/mol | [6][8] |

| Appearance | White to light yellow crystalline powder | [5][9] |

| Melting Point | 160 °C (decomposes) | [1][5][10] |

| IUPAC Name | 2-chloro-4-hydroxybenzonitrile | [8] |

| Synonyms | 3-Chloro-4-cyanophenol, 4-Hydroxy-2-chlorobenzonitrile | [1][2][11] |

| Solubility | Soluble in chloroform and benzene; insoluble in ethers | |

| pKa | 6.88 ± 0.18 (Predicted) | [1][5][9] |

Structural Representation

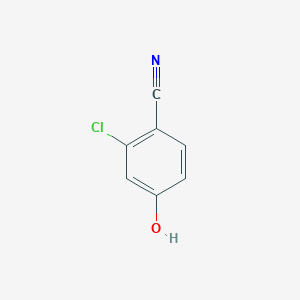

Caption: Chemical structure of 2-Chloro-4-hydroxybenzonitrile.

Spectral Data for Confirmation

For unambiguous identification, comparison with reference spectral data is essential. While raw spectra are not provided here, the following are key expected characteristics based on public databases.[8]

| Technique | Key Expected Features |

| ¹H NMR | Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the phenolic -OH proton, which may exchange with D₂O. |

| ¹³C NMR | Signals corresponding to the seven unique carbon atoms, including the nitrile carbon (typically ~115-120 ppm) and carbons bonded to the electronegative Cl and O atoms. |

| FTIR (Mull) | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C≡N stretching (sharp, ~2220-2240 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹), along with aromatic C-H and C=C absorptions. |

| GC-MS | A molecular ion peak (M⁺) at m/z ≈ 153, along with a characteristic M+2 peak at m/z ≈ 155 with roughly one-third the intensity, confirming the presence of one chlorine atom. |

Synthesis and Purification Protocol

A reliable and scalable synthesis is critical for research and development. The following protocol describes a common laboratory-scale synthesis via a Sandmeyer-type reaction, starting from 4-Amino-2-chlorobenzonitrile.[9]

Rationale of the Synthetic Strategy

This synthesis leverages the diazotization of an aromatic amine. The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium group is an excellent leaving group (as N₂ gas) and can be readily displaced by a hydroxyl group upon heating in an aqueous acidic medium.

Caption: Workflow for the synthesis of 2-Chloro-4-hydroxybenzonitrile.

Step-by-Step Experimental Protocol

Materials:

-

4-Amino-2-chlorobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Urea

-

Deionized Water

-

Ice

Procedure:

-

Preparation of Amine Suspension: In a suitable reaction vessel, carefully add 4-Amino-2-chlorobenzonitrile (1.0 eq) to a stirred mixture of concentrated sulfuric acid and water. Heat gently (e.g., ~50-60 °C) for approximately 30 minutes to ensure complete salt formation.[9] Causality: This step protonates the amine, making it soluble and preparing it for diazotization.

-

Diazotization: Cool the suspension to 0-6 °C using an ice bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature remains strictly within the 0-6 °C range.[9] Causality: The reaction to form the diazonium salt is highly exothermic. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium intermediate and to minimize side reactions.

-

Stirring and Quenching: After the addition is complete, continue stirring the reaction mixture at low temperature for approximately 3 hours.[9][12] Subsequently, add a small amount of urea portion-wise until effervescence ceases. Causality: Extended stirring ensures the reaction goes to completion. Urea is added to quench and destroy any excess nitrous acid, preventing the formation of unwanted nitrosated byproducts.

-

Hydrolysis of Diazonium Salt: Filter the cold reaction mixture to remove any insoluble impurities. To the clear filtrate, add a 50% aqueous sulfuric acid solution and heat the mixture to 74-81 °C with continuous stirring. The reaction is complete when the evolution of nitrogen gas stops.[9] Causality: Heating provides the activation energy needed to displace the diazonium group with water, which then deprotonates to form the stable phenolic product. The evolution of N₂ gas drives the reaction to completion.

-

Isolation and Purification: Upon completion, cool the reaction mixture. The crude product may precipitate. Collect the solid by filtration and wash with cold water. For purification, recrystallize the crude solid from a suitable solvent system (e.g., toluene-methylene chloride or aqueous ethanol) to yield pure 2-Chloro-4-hydroxybenzonitrile as a crystalline solid.

Key Reactions and Applications in Development

The utility of 2-Chloro-4-hydroxybenzonitrile stems from its ability to act as a versatile scaffold. The three functional groups can be addressed selectively to build molecular complexity.

Caption: Role as a versatile building block in organic synthesis.

-

Suzuki-Miyaura Coupling: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions with boronic acids. This is a powerful method for creating C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceutical compounds. This compound has been specifically noted for its use in synthesizing 6-aminophenanthridines.[5][9][13]

-

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. For example, it is used as a starting material for the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile, introducing another functional handle for further modification.[4][5][9]

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, providing access to a vast range of other functional groups and heterocyclic systems. Its use in the preparation of arylthioamides is one such documented application.[5][9]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical intermediate.

Hazard Identification

2-Chloro-4-hydroxybenzonitrile is classified as hazardous. The following GHS hazard statements apply.[8][10]

-

H312: Harmful in contact with skin.[8]

The signal word is Warning .[8]

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[11][14][15] Ensure eyewash stations and safety showers are readily accessible.[15][16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[16] Change gloves immediately if they become contaminated.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.

-

Storage and Stability

-

Store in a tightly sealed container to prevent moisture absorption and degradation.[11]

-

Keep in a cool, dry, and well-ventilated place away from sources of heat or ignition.[11]

-

The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.[1][5][9]

-

Incompatible with strong acids, bases, and oxidizing agents.[11]

Conclusion

2-Chloro-4-hydroxybenzonitrile is a high-value chemical intermediate whose utility is firmly established in the fields of pharmaceutical and chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for the modern synthetic chemist. By understanding the principles behind its synthesis and handling it with the required safety precautions, researchers can effectively unlock its potential as a foundational building block for creating novel and complex molecular architectures.

References

- Biosynth. (n.d.). 2-Chloro-4-hydroxybenzonitrile | 3336-16-1. Retrieved from Biosynth website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJVoojCRDokfTYBsjGYwHdE47BNnFUXWPYtk7VHneksD_AAa7UUGqzGAllgsdxzMavyTG84jWGgMwSwNzrOO5o-2uAcw6Wsa3HgfbV6-7CdrykxTnafiKGnZ5eciSybGdZ-3cmqdBrfaiZEIpZ3JfeFtpT05qvjn0miDtjKHzgE715Rt82UA==]

- Sigma-Aldrich. (n.d.). 2-Chloro-4-hydroxybenzonitrile 98. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCyXU4SaqYjCl43Md-u6m7h58Ucxmaz060qYsN6vuodjRmR_tAnGVob5btKpSmaRS5b0L4mf5z3Hgf4LOOV3vZv3_Zn5VQtPCk8-hcirjRg4p57mknN0I0ukVBJ3XE7TzMjmYFgSOh383YGveWbImJNw7DgQ==]

- Methylamine Supplier. (n.d.). 2-Chloro-4-Hydroxybenzonitrile. Retrieved from nj-finechem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_26_iGsQCYowc7Tpcz7CzkWBij99Qh1ZL1IyNDu27TOK5gApfNLNDSZSv1n56LZnTPwNCN6ldgHPm6YF4iZw30j0V9l89ObQ4W_1dRGPaM3WLmtZ3-u-ijQ3L0n1mWdXAwk8XfyHZhxeDZRvtuxUu0vU9__oIPHcurep-FE7sGPabL6bflBudM0QJ_3hTQinZWtssdhtMMxw=]

- Chemsourcer. (n.d.). CAS 3336-16-1: Applications in Chemical Synthesis and Sourcing. Retrieved from Chemsourcer website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZayzLElGHWz9cpA5RD0ONLRSY3I7xdLMXTMUQKC-U1E4wUt_daTh_JpL1u-8VZM2Rxscangya9-mlYGrPbNNCR0I-1oDgp8JLleONcpHqBfg6D_nkxvUEhabza4EGJgcb4FmlBUlBoop6DjLY1EWX5zg4WSD75W11r5Cz7PXbEAEhmPcbzou2bZq54x1EtAVWY_F2BkD1d1mahUOLpwfaek19RRN58yfgYqtDYiq5jDXt]

- Amerigo Scientific. (n.d.). 2-Chloro-4-hydroxybenzonitrile. Retrieved from Amerigo Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvPEHegCWGhSLnDHR5coAZQ7X9lQ0KVh0dHzxsLMTeoOCcNVTRai78OoMKGcms5nR64gntRsrKtbXCV4Ii8N4xiIvq38eaIZ8CJDUwRlpX-TQXxGz8e5OzoL-HHMGRi9Ku3KXc7lErXlsNo404DLSIw4Gj9CONYIJ5NkqRVx6_YAQOTRvTtGV2fb0HMg==]

- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEsD5_X2LkFx-0QpCamvNElxlde1i1yIfCSfCGUa9nCdNYyGeXm_zp_xDU7cHfx3dIx8XD2rEkVb-pWBWFuNjuMwK9XmMTlp2ph0O4f3lm5EPDtn9kk0dWqn6nktvKHNw0zPgzuLg9SW0M_FrkzovepUkHxDXVb9BlmHEc1jlFcMS_0A==]

- Alachem Co., Ltd. (n.d.). 3336-16-1 | 2-chloro-4-hydroxybenzonitrile. Retrieved from Alachem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiA-13uRMmGqE1BYCjf3gcQSz2ab5VygQFKNCGV7MnOMkUVu8yxuZ9aRmrx3HgpH1jCcCZBQxcQhnpyV2yOWeg3DASLY6yeLLzkKz9_0m51RKetMjlzjKfLM_l8Uee7AOrXiLmik8=]

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-4-hydroxybenzonitrile | CAS 3336-16-1. Retrieved from SCBT website. [https://vertexaisearch.cloud.google.

- Echemi. (n.d.). 3336-16-1, 2-CHLORO-4-HYDROXYBENZONITRILE Formula. Retrieved from Echemi website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgp43MBLwPGkATbK9HrYeMaM7WzzllPHPnRopVQQgYGKiOUo2EybTa2wP6mciB7dwS1q2f2KKpLpyBn7Ekm8_YCuPLiWqt7cstTnczVie4levTa-npfsFK3bShp3qDyer5qvesi_wBsL20g2CeF4ohdK7YWSw_7XOHuW1RLcnyZgGSslsrI1J-VFMs7yY=]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Sourcing 2-Chloro-4-hydroxybenzonitrile (CAS: 3336-16-1): A Supplier's Perspective. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvo2GDKaw2AKbJ1xvjl5S6Hhv9V6BVc_Bn6knKFF6cv06Sanjz9y9cLNBV8PDvrm29-1djaRRA8JYg-gvsyhyMjY8z9zbznMhdUuPD_3AoOCHETqKIZRhdrhaeH9mROl2Y-Lz90ghQrtCg53nPPcRrWBSkTDG-qJm21IPrEReYalwoNYi1zyIUUvwWmXILxU997gjB5-vH-SsBb9zld7yOOUI2Z78utJXlGGXtw_bZJTqyhiCUGuYwvRV1U6f6b791ftc=]

- Shanghai Minstar Chemical Co., Ltd. (n.d.). 2-chloro-4-hydroxybenzonitrile cas no.3336-16-1. Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk2zZuzPP3z6Ur6Xc8OmiPvHpkPdjKxxe0q6NFuOc3MRLgNnH-FKOLU-tGNdpx1YbSFm7Us3aiwRPMIcJFFOV80cVNelz17vPrqvABtUCGRMbqmuLgk5RVkQZ26BGCBCk3aeefkVUWwYFsf0Hkq_AIlrtN3T0iP6xIJbdWQOlf2yvLzh6ECQNf11WlpZq-f2PASrIaKLU0WM1cPdmN]

- Chongqing Chemdad Co., Ltd. (n.d.). 2-CHLORO-4-HYDROXYBENZONITRILE. Retrieved from Chemdad website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnTAduCjh8REF33R1XUaGQzL1hmxgG-bLC9rwWhZGt4iQmsSYNjAawY3xalhvEeNxIZTjFKn_obUxd6GGmx2Rg-Z3FZy_njcV7lqr8Qn51sNPiSyme-Sj4cGTT8JfpHd6aJk4LDP6QA25qI0FnSIY=]

- ChemicalBook. (n.d.). 2-CHLORO-4-HYDROXYBENZONITRILE CAS#: 3336-16-1. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZiEdtEm059BZVEh4sCTO8WEl9rjTfL2ecw9Bpvxk_orV9Ujtzi3Pf2WO1oehZHCxObWRVzUU9Ss_VxBlY4T56l4U9qdwM-N8aPs3qQyeKgVeBC3A4Yb_URZU6qLBvGi3h-WlN45e5E17fR4luR6JmZngOpRSkGnffzU_AqOPq]

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5a12ce4DirrwSaKZZsY5NbCj5MPn9Mk8xvnhNxs26jKbpbTsvZwXuXfzw_wtKqjf9lyphK6H2ePNbuwi-ChFlqWlu4zxrIq-ApVBOLQ6VBqPkyknMU5CUO4FwjVPZByw2PgqAozBE1FdbcSgkShMv]

- Made-in-China.com. (n.d.). China 2-CHLORO-4-HYDROXYBENZONITRILE CAS:3336-16-1. Retrieved from Made-in-China.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn-Z9exxc6vCBYK8gP_YmC2LfiLloLp564t2I3qcgu3NNXthg6AVk8H2cfMlkwOgiySQ2EWQX8JIDHW0WpJWsW0gqgEtyABZ_TO6j92avAFaN6FCLhEpp6IfMGD1xWey_LAgpdhLPaTALNBu5GYT-uVzIQbkFEAh3H8dsFiuQNBxOZrJkHB8sQsqcakpvT_9iynK29EhwIcI7U]

- Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3OZNNGTm-1ek1cbrOj4boYqT4VKrkcI6TaTGO4pEGOS778KJt3kHFifQPvxpjqIHqrrTG0M4esXwPwmbXLdGamK-oM-nHfLqqtc2m1ufMlr_EYmXHtef3X5jeBjEUKeziYc-m-pbv4L2v4ikd4edmd3qS0KrpA3FOJk2IU4SaqdmZubT1Fjs2pngQYR_X9MY1zHyUa8dlpn9o-_FpYojwKm6QgRJL9fsUTUIiee37VPpOUgIkpvlU8bomzsr0LltMkRa9e09QAGQAUYFS]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5bw42onY7nfdMhyrimEqHx2NPXXPiQdD4izNxqYHe4VoY1FWnFf9mboPnKteZulzhzyKR9UlkotE_B17qOgyWqOfe2q-lk-HHNlaObFTsJ4pEyZflVv88TOZb2W90UGQXxWolMpxT-1Yj_juGzL1GZI01buSTIpTJCdfvZOQDwImybunIcp3sTcJO1CmivjTFNdIDhB6kEN7WexTzljQd5k03Zo7LknZpLmgx2VwLMNbbCiM04a9y7YCP7ZVgk99isMBBBHtMbmApSUdsi9pGKH4f2nwsZg==]

- Apollo Scientific. (n.d.). 3336-16-1 Cas No. | 2-Chloro-4-hydroxybenzonitrile. Retrieved from Apollo Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOJi4JekiAI3E5AKQuLpfxZ4BbTOWZFUc6NnNkD1RyzeFYLwvK_6n5IkuiEC0oV8YXa6y8XrN19diSCHX_yS5SkPTuWjbAAuGFxvtj1OwJMZLrXoOrmn_Fo_5ZkaXHWPLcfvzx13AmCTfbJWVgEyoVgVd03KLJAjZthTXbcB__dEp5VhJocQ==]

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErXyLKeYV6vmJB220hQGps0Sh9LXInC_tPTpe6gcjG3aVHwwOLmr24hPDxKEuWYzjYR-Aqy_WI8klCj5sOxI8OPkaoONeOSKBf6Vn4M3upSobMMaEJad7CsoyR45DdkUM1hp6KzL03kyLcd0c=]

Sources

- 1. 2-CHLORO-4-HYDROXYBENZONITRILE, CasNo.3336-16-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 2. 3336-16-1 Cas No. | 2-Chloro-4-hydroxybenzonitrile | Apollo [store.apolloscientific.co.uk]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-CHLORO-4-HYDROXYBENZONITRILE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3336-16-1 | 2-chloro-4-hydroxybenzonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-4-hydroxybenzonitrile | C7H4ClNO | CID 592797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-CHLORO-4-HYDROXYBENZONITRILE CAS#: 3336-16-1 [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 2-Chloro-4-Hydroxybenzonitrile | Chemical Properties, Uses & Safety Data | Reliable Supplier China [nj-finechem.com]

- 12. 2-CHLORO-4-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 13. China 2-CHLORO-4-HYDROXYBENZONITRILE CAS:3336-16-1 Manufacturers - Free Sample - Alfa Chemical [vn.alfachemsp.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-Chloro-4-hydroxybenzonitrile for Advanced Research and Development

Executive Summary: 2-Chloro-4-hydroxybenzonitrile is a substituted aromatic nitrile that serves as a critical building block in modern synthetic chemistry. Its unique arrangement of a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring provides multiple reactive sites, making it a versatile precursor for the synthesis of a wide range of high-value compounds. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's core properties, validated analytical methodologies, synthetic pathways, and essential safety protocols. By grounding our discussion in mechanistic principles and field-proven applications, we aim to provide an authoritative resource for leveraging this compound in advanced research and development projects.

2-Chloro-4-hydroxybenzonitrile, with the chemical formula C₇H₄ClNO, is a white to off-white crystalline solid.[1] Its structure consists of a benzonitrile core substituted with a chlorine atom at position 2 and a hydroxyl group at position 4. This substitution pattern is key to its chemical reactivity and utility in synthesis. The molecular weight of the compound is approximately 153.57 g/mol .[2]

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrile nitrogen and the hydroxyl oxygen), along with its moderate polarity, dictates its solubility and chromatographic behavior.[3] It is soluble in organic solvents like ethanol and acetone but has low solubility in water.[4]

Table 1: Physicochemical Properties of 2-Chloro-4-hydroxybenzonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO | [2][3] |

| Molecular Weight | 153.57 g/mol | [2] |

| CAS Number | 3336-16-1 | [2] |

| Melting Point | 160 °C (decomposes) | [5] |

| Appearance | Solid | [4] |

| XLogP3 | 2.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| IUPAC Name | 2-chloro-4-hydroxybenzonitrile | [3] |

| SMILES | C1=CC(=C(C=C1O)Cl)C#N |

Synthesis Pathway: From Aldehyde to Nitrile

A common and efficient method for preparing substituted hydroxybenzonitriles involves a two-step process starting from the corresponding hydroxybenzaldehyde.[6][7] This pathway avoids the use of highly toxic cyanide reagents, which is a significant advantage in terms of laboratory safety and environmental impact.[6] The process first converts the aldehyde to an oxime, which is then dehydrated to yield the target nitrile.

Causality of Experimental Choices:

-

Step 1: Oxime Formation: 2-Chloro-4-hydroxybenzaldehyde is reacted with an inorganic acid salt of hydroxylamine, such as hydroxylamine sulfate or hydroxylamine hydrochloride.[7][8] The reaction is typically conducted in the presence of a base to liberate the free hydroxylamine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a stable p-Hydroxybenzaldehyde oxime intermediate.[6]

-

Step 2: Dehydration: The isolated oxime is subjected to dehydration. Strong dehydrating agents like thionyl chloride, phosphorus oxychloride, or even heat in the presence of a suitable catalyst, facilitate the elimination of a water molecule from the oxime, resulting in the formation of the nitrile group.[7]

Applications in Drug Discovery and Chemical Synthesis

2-Chloro-4-hydroxybenzonitrile is a valuable intermediate due to its trifunctional nature. The nitrile group, hydroxyl group, and chloro substituent can all be manipulated selectively to build molecular complexity.

-

Pharmaceutical Intermediates: As a substituted phenol and benzonitrile, it is a key building block for active pharmaceutical ingredients (APIs).[1] The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group allows for etherification. These transformations are fundamental in synthesizing scaffolds for antiviral, anti-inflammatory, and antihypertensive drugs.[9] For instance, similar chlorinated benzoic acid derivatives have been investigated as potential anti-viral and anti-cancer agents.[10]

-

Agrochemical Manufacturing: The compound serves as a precursor in the synthesis of herbicides and fungicides.[1][9] The toxophoric properties of the cyanophenol moiety are well-established in the agrochemical industry.

-

Heterocyclic Chemistry: The ortho-relationship of the functional groups in similar molecules like 2-hydroxybenzonitrile makes them ideal precursors for constructing heterocyclic systems such as benzofurans and benzoxazoles, which are prevalent motifs in medicinal chemistry.[11]

Analytical Characterization Protocols

Accurate identification and quantification are crucial for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques.

Protocol 4.1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is a robust method for quantifying 2-Chloro-4-hydroxybenzonitrile, leveraging its moderate polarity.[12]

Methodology Rationale: A C18 column is used to retain the analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, elutes the compound. A small amount of acid (e.g., formic acid) is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks and improved reproducibility.[12]

Step-by-Step Protocol:

-

Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), and a reference standard of 2-Chloro-4-hydroxybenzonitrile (>99% purity).[12]

-

Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Starting Point):

-

Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples. Quantify the analyte by comparing its peak area to the standard curve.

Protocol 4.2: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive structural confirmation. However, due to the non-volatile and polar nature of the hydroxyl group, derivatization is required to improve its chromatographic properties.

Methodology Rationale: Silylation is a common derivatization technique where an active proton (like the one on the hydroxyl group) is replaced by a trimethylsilyl (TMS) group.[12] This process increases the molecule's volatility and thermal stability, making it suitable for GC analysis, while also preventing peak tailing.

Step-by-Step Protocol:

-

Instrumentation: GC system coupled with a Mass Spectrometer (MS) detector.

-

Reagents: Derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like acetonitrile.[12]

-

Derivatization: a. Accurately weigh the sample into a GC vial. b. Add a precise volume of BSTFA with 1% TMCS.[12] c. Seal the vial and heat at approximately 70°C for 30 minutes to ensure complete derivatization.[12] d. Cool the vial to room temperature before injection.

-

GC-MS Conditions (Starting Point):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of 50-400 m/z.

-

-

Analysis: Inject the derivatized sample. Identify the analyte peak by its retention time and confirm its identity by comparing the acquired mass spectrum with a reference library or the expected fragmentation pattern of the TMS-derivatized molecule.

Sources

- 1. 2-Chlorobenzonitrile [anshulchemicals.com]

- 2. scbt.com [scbt.com]

- 3. 2-Chloro-4-hydroxybenzonitrile | C7H4ClNO | CID 592797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-Hydroxybenzonitrile | Chemical Properties, Uses & Safety Data | Reliable Supplier China [nj-finechem.com]

- 5. 2-CHLORO-4-HYDROXYBENZONITRILE CAS#: 3336-16-1 [m.chemicalbook.com]

- 6. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]

- 7. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]

- 8. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]

- 9. 4-Chlorobenzonitrile [anshulchemicals.com]

- 10. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-hydroxybenzonitrile

This guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of 2-chloro-4-hydroxybenzonitrile (C₇H₄ClNO). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. We will synthesize data from multiple orthogonal techniques to build an unassailable case for the molecule's identity, purity, and specific isomeric arrangement.

Foundational Characterization

Before embarking on advanced spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential. This initial data serves as a primary point of reference and quality control. 2-Chloro-4-hydroxybenzonitrile is a substituted aromatic compound with the CAS Number 3336-16-1.[1][2] Its fundamental role in synthetic chemistry often lies as a precursor or intermediate where the precise orientation of its functional groups—nitrile, hydroxyl, and chloro—is critical for subsequent reaction pathways and the biological or material properties of the final product.

Table 1: Physicochemical Properties of 2-Chloro-4-hydroxybenzonitrile

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO | [1][2] |

| Molecular Weight | 153.57 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 160 °C (decomposition) | [4] |

| pKa | 6.88 ± 0.18 (Predicted) | [4] |

| Solubility | Low in water; Soluble in organic solvents like ethanol and acetone | [5] |

The Analytical Strategy: A Multi-Technique Approach

The core principle of modern structure elucidation is the convergence of evidence. No single technique is sufficient. We employ a carefully selected sequence of analytical methods, where each subsequent analysis builds upon and validates the data from the last. This workflow is designed to systematically answer three key questions:

-

What is the molecular formula and weight? (Mass Spectrometry)

-

What functional groups are present? (Infrared Spectroscopy)

-

How are these atoms connected, and what is the specific substitution pattern? (NMR Spectroscopy)

This logical progression ensures that by the end of the workflow, every atom and bond is accounted for with high confidence.

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 2-Chloro-4-hydroxybenzonitrile | C7H4ClNO | CID 592797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-4-HYDROXYBENZONITRILE CAS#: 3336-16-1 [m.chemicalbook.com]

- 5. 2-Chloro-4-Hydroxybenzonitrile | Chemical Properties, Uses & Safety Data | Reliable Supplier China [nj-finechem.com]

Physicochemical Profile of 2-Chloro-4-hydroxybenzonitrile

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4-hydroxybenzonitrile, with a Focus on Melting Point Determination

This guide provides a comprehensive technical overview of 2-Chloro-4-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. The primary focus is on the critical physicochemical parameter of its melting point, offering researchers, scientists, and drug development professionals a detailed methodology for its accurate determination and interpretation. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reliable approach to quality control and material characterization.

2-Chloro-4-hydroxybenzonitrile is a substituted aromatic compound with the chemical formula C₇H₄ClNO. Its structure, featuring a nitrile group, a hydroxyl group, and a chlorine atom on the benzene ring, dictates its chemical reactivity and physical properties. The interplay of these functional groups, particularly the potential for hydrogen bonding from the hydroxyl group and the dipole moment of the nitrile and chloro groups, significantly influences its crystalline structure and, consequently, its melting point.

A precise melting point is a primary indicator of the purity of a crystalline solid. For 2-Chloro-4-hydroxybenzonitrile, a sharp melting range is indicative of high purity, whereas a broad or depressed melting range often suggests the presence of impurities.

Table 1: Key Physicochemical Properties of 2-Chloro-4-hydroxybenzonitrile

| Property | Value | Source |

| Melting Point | 173-176 °C | |

| Molecular Formula | C₇H₄ClNO | |

| Molecular Weight | 153.56 g/mol | |

| CAS Number | 33599-19-6 | |

| Appearance | Off-white to light yellow crystalline powder | |

| Boiling Point | 311.5±32.0 °C (Predicted) | |

| Density | 1.46±0.1 g/cm³ (Predicted) | |

| pKa | 6.83±0.10 (Predicted) |

The Role of Melting Point in Pharmaceutical Development

In the context of drug development, the melting point is more than a simple physical constant; it is a critical parameter that informs several downstream processes:

-

Purity Assessment: As the most accessible and rapid method for assessing the purity of a crystalline active pharmaceutical ingredient (API) or intermediate, a well-defined melting point is a crucial quality control checkpoint.

-

Formulation Development: The melting point influences the choice of formulation strategies. For instance, it is a key factor in determining the feasibility of hot-melt extrusion or the physical stability of a suspension.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and controlling polymorphism is critical as it can impact solubility, bioavailability, and stability.

-

Process Chemistry: Monitoring the melting point of intermediates like 2-Chloro-4-hydroxybenzonitrile throughout the synthesis and purification process ensures that the desired quality is maintained at each step.

Standard Operating Procedure for Melting Point Determination

The following protocol outlines a robust method for the accurate determination of the melting point of 2-Chloro-4-hydroxybenzonitrile using a modern digital melting point apparatus. This procedure is designed to be self-validating by incorporating system suitability checks.

Materials and Equipment

-

2-Chloro-4-hydroxybenzonitrile sample

-

Digital melting point apparatus (e.g., Mettler Toledo MP70 or similar)

-

Capillary tubes (one end sealed)

-

Certified melting point standards (e.g., Vanillin, Caffeine)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Experimental Workflow

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol

-

System Suitability:

-

Before analyzing the sample, verify the apparatus's performance using a certified reference standard with a melting point near that of 2-Chloro-4-hydroxybenzonitrile.

-

The measured melting point of the standard must fall within the certified range. This step ensures the trustworthiness of the instrument.

-

-

Sample Preparation:

-

Ensure the 2-Chloro-4-hydroxybenzonitrile sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle to ensure uniform heat transfer.

-

Tap the open end of a capillary tube into the powder until a sample column of 2-3 mm is achieved. Pack the sample tightly by tapping the sealed end of the capillary on a hard surface.

-

-

Instrument Setup and Analysis:

-

Set the starting temperature to approximately 165 °C.

-

Set the heating ramp rate to 1 °C/minute. A slow ramp rate is crucial for accurately observing the melting transition.

-

Set the end temperature to 185 °C.

-

Place the loaded capillary into the heating block of the apparatus.

-

Initiate the heating program.

-

-

Data Recording and Interpretation:

-

Visually observe the sample through the apparatus's viewing port.

-

Record the Onset Temperature : The temperature at which the first drop of liquid becomes visible.

-

Record the Clear Point Temperature : The temperature at which the last solid crystal melts, and the substance is completely liquid.

-

The recorded melting point is the range from the Onset to the Clear Point. For a pure sample of 2-Chloro-4-hydroxybenzonitrile, this range should be narrow (e.g., ≤ 1 °C) and fall within the expected 173-176 °C range.

-

Causality and Trustworthiness in Measurement

-

Heating Rate: A fast heating rate can lead to an artificially high and broad melting range because the sample's temperature lags behind the furnace temperature. The choice of a 1 °C/minute ramp is a standard practice that allows for thermal equilibrium to be maintained.

-

Sample Packing: Inconsistent or loose packing can cause poor heat transfer, resulting in a wider melting range. A densely packed, uniform sample is essential for a sharp, reproducible result.

-

Purity: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This phenomenon, known as melting point depression, is a fundamental principle used to assess purity. Therefore, a result below 173 °C or a range greater than 2 °C should trigger an investigation into the sample's purity.

Conclusion

The melting point of 2-Chloro-4-hydroxybenzonitrile, correctly determined to be within the 173-176 °C range, serves as a reliable indicator of its identity and purity. The experimental protocol detailed in this guide emphasizes a systematic approach, incorporating system suitability and controlled parameters to ensure data integrity. For researchers in pharmaceutical development, adherence to such a robust methodology is fundamental for guaranteeing the quality of starting materials and intermediates, ultimately contributing to the safety and efficacy of the final drug product.

References

-

2-Chloro-4-hydroxybenzonitrile, PubChem, National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-hydroxybenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and understanding the solubility of 2-chloro-4-hydroxybenzonitrile in various organic solvents. In the absence of extensive publicly available quantitative data for this specific compound, this document focuses on delivering a robust experimental methodology, grounded in established scientific principles. It offers a detailed, step-by-step protocol for the isothermal shake-flask method, a gold standard for solubility determination, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. Furthermore, this guide explains the principles of dissolution thermodynamics and provides a practical approach to calculating key parameters such as the Gibbs free energy, enthalpy, and entropy of solution from experimentally derived, temperature-dependent solubility data. By equipping the reader with both the practical "how-to" and the theoretical "why," this guide serves as an essential resource for any laboratory work involving the dissolution of 2-chloro-4-hydroxybenzonitrile.

Introduction: The Significance of Solubility in Research and Development

2-Chloro-4-hydroxybenzonitrile (C₇H₄ClNO, Molar Mass: 153.57 g/mol ) is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research.[1][2] Its chemical structure, featuring a hydroxyl group, a nitrile group, and a chlorine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity that dictates its interaction with various solvents.

Understanding the solubility of this compound is paramount for a multitude of applications, including:

-

Reaction Chemistry: Solvent selection is critical for optimizing reaction kinetics, yield, and purity.

-

Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is fundamental for developing effective crystallization processes.

-

Formulation Development: In the pharmaceutical context, solubility directly impacts drug delivery, bioavailability, and the design of dosage forms.

-

Analytical Method Development: Preparing stock solutions and standards for analytical techniques requires a thorough understanding of the compound's solubility.

This guide will provide the necessary tools to experimentally determine and interpret the solubility of 2-chloro-4-hydroxybenzonitrile.

Physicochemical Properties and Qualitative Solubility Profile

2-Chloro-4-hydroxybenzonitrile is a solid at room temperature with a reported melting point of approximately 160 °C (with decomposition).[2][3] Qualitative assessments indicate that it is soluble in organic solvents like chloroform, benzene, ethanol, and acetone, while exhibiting low solubility in water and being practically insoluble in ethers.[4] These general observations align with the molecular structure, which allows for hydrogen bonding via the hydroxyl group and dipole-dipole interactions through the nitrile and chloro-substituents, favoring solubility in polar to moderately polar organic solvents.

Quantitative Solubility Determination: The Isothermal Shake-Flask Method

To move beyond qualitative descriptions, a robust and reproducible experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle of the Method

An excess amount of the solid solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation. At this point, the solvent is saturated with the solute. The concentration of the solute in the supernatant is then determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Equipment:

-

2-Chloro-4-hydroxybenzonitrile (purity > 98%)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure:

-

Preparation: Add an excess amount of 2-chloro-4-hydroxybenzonitrile to a series of glass vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 2-chloro-4-hydroxybenzonitrile.

Visualization of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2-chloro-4-hydroxybenzonitrile.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a precise and reliable method for quantifying the concentration of 2-chloro-4-hydroxybenzonitrile in the saturated solvent samples.

Method Development

A reverse-phase HPLC method is suitable for this compound. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The detection wavelength should be set at the maximum absorbance of 2-chloro-4-hydroxybenzonitrile, which can be determined using a UV-Vis spectrophotometer.

Calibration

A calibration curve must be generated by preparing a series of standard solutions of 2-chloro-4-hydroxybenzonitrile of known concentrations in the solvent of interest. The peak area from the HPLC chromatogram is plotted against the concentration, and a linear regression is applied. The concentration of the unknown samples can then be determined from their peak areas using this calibration curve.

Hypothetical Solubility Data and Presentation

While extensive experimental data is not currently available, based on the behavior of structurally similar compounds, we can present a hypothetical but realistic set of solubility data for 2-chloro-4-hydroxybenzonitrile in various organic solvents at different temperatures. This data is presented in Table 1 in terms of mole fraction (x₁), a dimensionless unit that is ideal for thermodynamic calculations.

Table 1: Hypothetical Mole Fraction Solubility (x₁) of 2-Chloro-4-hydroxybenzonitrile in Selected Organic Solvents at Different Temperatures

| Solvent | T = 298.15 K | T = 308.15 K | T = 318.15 K |

| Methanol | 0.0250 | 0.0350 | 0.0480 |

| Ethanol | 0.0320 | 0.0450 | 0.0620 |

| Acetone | 0.0550 | 0.0750 | 0.1000 |

| Ethyl Acetate | 0.0400 | 0.0580 | 0.0800 |

| Chloroform | 0.0150 | 0.0220 | 0.0310 |

| Benzene | 0.0100 | 0.0150 | 0.0210 |

Note: This data is for illustrative purposes to demonstrate data presentation and thermodynamic calculations.

Thermodynamics of Dissolution

The temperature-dependent solubility data can be used to calculate important thermodynamic parameters of the dissolution process, providing deeper insights into the interactions between 2-chloro-4-hydroxybenzonitrile and the solvent.[5]

Gibbs Free Energy of Solution

The standard Gibbs free energy of solution (ΔG°sol) represents the energy change when one mole of solute dissolves in a solvent to form a saturated solution. It can be calculated using the following equation:

ΔG°sol = -RT ln(x₁)

where:

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

-

x₁ is the mole fraction solubility of the solute

A negative ΔG°sol indicates a spontaneous dissolution process.

Enthalpy and Entropy of Solution

The standard enthalpy of solution (ΔH°sol) and the standard entropy of solution (ΔS°sol) can be determined from the van't Hoff equation, which relates the change in solubility with temperature:

ln(x₁) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

By plotting ln(x₁) against 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R.

-

Enthalpy of Solution (ΔH°sol): A positive value indicates that the dissolution process is endothermic (requires energy), which is typical for the dissolution of solids in liquids.

-

Entropy of Solution (ΔS°sol): A positive value indicates an increase in disorder as the solid dissolves, which is the expected outcome.

Logical Relationship of Thermodynamic Parameters

Caption: Logical flow from experimental solubility data to thermodynamic interpretation.

Conclusion

References

-

PubChem. 2-Chloro-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

-

Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

Cheméo. Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). [Link]

-

ResearchGate. Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-hydroxybenzonitrile

This guide provides an in-depth technical exploration of the spectroscopic characterization of 2-Chloro-4-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in unequivocally identifying and characterizing this molecule. The focus extends beyond mere data presentation to offer insights into the causal relationships behind experimental choices and the logic of spectral interpretation, ensuring a robust and validated analytical workflow.

Introduction: The Molecular Identity of 2-Chloro-4-hydroxybenzonitrile

2-Chloro-4-hydroxybenzonitrile (C₇H₄ClNO, Molar Mass: 153.57 g/mol ) is a substituted aromatic compound with the CAS Registry Number 3336-16-1.[1] Its structure, featuring a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group, presents a unique analytical challenge and a rich source of spectroscopic information. Accurate structural confirmation and purity assessment are paramount in its application, necessitating a multi-faceted analytical approach. This guide will dissect the characteristic spectroscopic signatures of this molecule, providing a framework for its confident identification.

Molecular Structure:

Caption: Chemical structure of 2-Chloro-4-hydroxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For 2-Chloro-4-hydroxybenzonitrile, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Chloro-4-hydroxybenzonitrile.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the hydroxyl proton.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe Frequency: 400 MHz

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (adjust for signal-to-noise)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR:

-

Observe Frequency: 100 MHz

-

Pulse Program: Proton-decoupled (zgpg30)

-

Spectral Width: ~200-220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Reference: TMS at 0.00 ppm or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Rationale for Experimental Choices:

-

Solvent Selection: The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is particularly useful for observing the hydroxyl proton, which might otherwise exchange too rapidly with residual water in other solvents.

-

Number of Scans: A higher number of scans for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio, which result in a much weaker signal compared to ¹H.

Predicted ¹H NMR Spectroscopic Data

The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents (Cl, OH, and CN).[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.6 | d | ~2.0 | H-3 |

| ~7.4 | d | ~8.5 | H-6 |

| ~7.0 | dd | ~8.5, 2.0 | H-5 |

| ~10.0-11.0 | br s | - | OH |

Interpretation:

-

The hydroxyl proton (OH) is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which is dependent on concentration and temperature.

-

H-3 is ortho to the electron-withdrawing nitrile group and meta to the electron-donating hydroxyl group. It is expected to be a doublet due to coupling with H-5.

-

H-6 is ortho to the electron-withdrawing chlorine atom and meta to the nitrile group. It is expected to be a doublet due to coupling with H-5.

-

H-5 is coupled to both H-3 and H-6, resulting in a doublet of doublets.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents.[3]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 (C-OH) |

| ~135 | C-2 (C-Cl) |

| ~134 | C-6 |

| ~120 | C-5 |

| ~118 | C-3 |

| ~117 | CN |

| ~105 | C-1 (C-CN) |

Interpretation:

-

C-4 , attached to the electronegative oxygen atom, will be the most downfield of the aromatic carbons.

-

C-2 , bonded to the chlorine atom, will also be significantly downfield.

-

The nitrile carbon (CN) typically appears in the 115-125 ppm range.

-

C-1 , the carbon bearing the nitrile group, will be relatively upfield for a substituted aromatic carbon.

-

The remaining aromatic carbons (C-3, C-5, C-6) will have chemical shifts determined by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: FT-IR Analysis

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 2-Chloro-4-hydroxybenzonitrile sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Rationale for Experimental Choices:

-

ATR Technique: ATR is a modern, convenient method for solid samples that requires minimal sample preparation compared to traditional methods like KBr pellets or Nujol mulls. It provides high-quality, reproducible spectra.

Predicted IR Spectroscopic Data

The IR spectrum of 2-Chloro-4-hydroxybenzonitrile is expected to show characteristic absorption bands for the O-H, C≡N, and C-Cl bonds, as well as absorptions typical of a substituted benzene ring.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500-3200 | Strong, Broad | O-H stretch | Phenolic -OH |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2240-2220 | Medium, Sharp | C≡N stretch | Nitrile |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1300-1000 | Strong | C-O stretch | Phenolic C-O |

| 800-600 | Strong | C-Cl stretch | Aryl Halide |

Interpretation:

-

A broad band in the 3500-3200 cm⁻¹ region is a clear indication of the hydrogen-bonded phenolic hydroxyl group.

-

A sharp, medium intensity peak around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.

-

Multiple bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

A strong absorption in the 1300-1000 cm⁻¹ range corresponds to the C-O stretching of the phenol.

-

The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and obtain a fragmentation pattern for structural confirmation.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺·).

-

Analyze the major fragment ions to propose a fragmentation pathway consistent with the molecular structure.

-

Rationale for Experimental Choices:

-

Electron Ionization (70 eV): This is a standard "hard" ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint for a given compound that can be compared to spectral libraries.

Predicted Mass Spectrometric Data

The mass spectrum of 2-Chloro-4-hydroxybenzonitrile is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of the chlorine atom.[6]

| m/z | Relative Intensity | Identity |

| 153/155 | High | [M]⁺· (Molecular ion) |

| 125/127 | Medium | [M - CO]⁺· |

| 98 | Medium | [M - CO - HCN]⁺· |

| 90 | Medium | [M - Cl - HCN]⁺ |

Interpretation:

-

Molecular Ion (M⁺·): The molecular ion peak will appear as a pair of peaks at m/z 153 and 155, with a relative intensity ratio of approximately 3:1. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).

-

Fragmentation Pathway:

-

Loss of carbon monoxide (CO) from the phenolic ring is a common fragmentation pathway, leading to a fragment at m/z 125/127.

-

Subsequent loss of hydrogen cyanide (HCN) from this fragment would give a peak at m/z 98.

-

Alternatively, initial loss of a chlorine radical followed by loss of HCN could lead to a fragment at m/z 90.

-

Fragmentation Pathway Diagram:

Caption: Predicted EI-MS fragmentation pathway of 2-Chloro-4-hydroxybenzonitrile.

Conclusion: A Coherent Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical characterization of 2-Chloro-4-hydroxybenzonitrile. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen atoms. IR spectroscopy confirms the presence of the key hydroxyl, nitrile, and chloro-aromatic functionalities. Mass spectrometry provides the definitive molecular weight and a characteristic fragmentation pattern that corroborates the proposed structure. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous identification and a high degree of confidence in the structural integrity of this important chemical intermediate.

References

-

Taylor & Francis Online. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved January 12, 2026, from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Principal values of carbon-13 NMR chemical shift tensors for a collection of substituted benzenes. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Retrieved January 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). 4 Simplified Infrared Correlation Chart. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-hydroxybenzonitrile. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved January 12, 2026, from [Link]

-

WebMO. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved January 12, 2026, from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved January 12, 2026, from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved January 12, 2026, from [Link]

-

Methylamine Supplier. (n.d.). 2-Chloro-4-Hydroxybenzonitrile. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2024, April 9). Supplementary Information. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-hydroxybenzonitrile - Optional[¹³C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Welcome to the NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzonitrile, 2-chloro-. Retrieved January 12, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 12, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Welcome to the NIST WebBook. Retrieved January 12, 2026, from [Link]

-

University of Oxford. (n.d.). ¹³C NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

-

Research Scientific. (n.d.). 2-CHLORO-4-HYDROXYBENZONITRILE, 98%. Retrieved January 12, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzonitrile, 2-chloro-. Retrieved January 12, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzonitrile, 2-chloro-4-nitro-. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved January 12, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzonitrile, 2-hydroxy-. Retrieved January 12, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved January 12, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved January 12, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-hydroxybenzonitrile from 4-Amino-2-chlorobenzonitrile

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-chloro-4-hydroxybenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The prescribed synthetic route involves a two-step, one-pot transformation of 4-amino-2-chlorobenzonitrile through an aqueous diazotization reaction followed by thermal hydrolysis of the intermediate diazonium salt. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and emphasizes the critical safety considerations and process parameters required for a successful and safe synthesis. Designed for researchers, chemists, and drug development professionals, this guide integrates mechanistic insights with practical, field-proven methodologies to ensure both high yield and operational safety.

Introduction and Strategic Overview

2-Chloro-4-hydroxybenzonitrile is a key building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, featuring a nucleophilic hydroxyl group and an electrophilic nitrile, makes it a versatile precursor for creating substituted benzoxazoles, herbicides, and various pharmaceutical agents.

The synthetic pathway detailed herein proceeds via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[1][2] The process begins with the diazotization of 4-amino-2-chlorobenzonitrile. This involves the reaction of the primary amino group with nitrous acid, generated in situ, to form a highly reactive 2-chloro-4-cyanobenzenediazonium salt intermediate.[3] This intermediate is not isolated due to its inherent instability and potential explosive hazard in a dry state.[4][5][6] Instead, it is immediately subjected to thermal hydrolysis, wherein the diazonium group is displaced by a hydroxyl group from the aqueous medium, yielding the target product with the evolution of nitrogen gas.

This guide is structured to provide a holistic understanding of the synthesis, focusing on the causality behind each experimental choice to empower the researcher with the knowledge to not only replicate the procedure but also to troubleshoot and adapt it.

Mechanistic Deep Dive and Critical Process Parameters

Step 1: Diazotization of 4-Amino-2-chlorobenzonitrile

The conversion of a primary aromatic amine to a diazonium salt is a well-established but highly sensitive reaction that demands rigorous control over process conditions.

Reaction Principle: The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid. The nitrous acid then reacts with the primary amine to form the diazonium salt.

Causality of Experimental Choices:

-

Low-Temperature Imperative (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally labile.[5] Exceeding 5 °C can lead to premature decomposition of the diazonium salt, resulting in a significant reduction in yield and the formation of undesirable, often tarry, side products.[7] More critically, many diazonium salts are explosive when isolated and can decompose violently upon heating.[4][6] Maintaining a low temperature throughout the diazotization process ensures the stability of the intermediate in solution.

-

Acidic Environment: A strong acid is essential for two reasons. First, it protonates the starting amine, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate the active nitrosating agent, nitrous acid, in situ. An excess of acid is used to ensure the reaction medium remains strongly acidic, preventing the diazonium salt from engaging in unwanted azo coupling reactions with the unreacted starting amine.[8]

-

Controlled Reagent Addition: The aqueous solution of sodium nitrite must be added slowly and sub-surface to the stirred amine-acid mixture. This methodical addition prevents localized temperature spikes from the exothermic reaction and avoids a buildup of nitrous acid, which is unstable and can decompose.[7]

Step 2: Hydrolysis of the 2-Chloro-4-cyanobenzenediazonium Salt

Reaction Principle: The diazonium group (-N₂⁺) is an exceptional leaving group due to the high stability of the nitrogen molecule (N₂) that is formed. In the hydrolysis step, water acts as a nucleophile, attacking the aromatic ring and displacing the diazonium group. This reaction is a form of nucleophilic aromatic substitution.[1]

Causality of Experimental Choices:

-

Thermal Decomposition: After the diazotization is complete, the reaction mixture is carefully heated. This provides the activation energy needed to overcome the barrier for the C-N bond cleavage and subsequent nucleophilic attack by water. The evolution of nitrogen gas is a clear indicator of reaction progress.

-

Reaction Endpoint: The reaction is typically heated until the vigorous evolution of nitrogen gas ceases, indicating that the majority of the diazonium salt has been converted.

Safety Imperatives for Handling Diazonium Salts

The preparation and use of diazonium salts carry significant risks if not handled with appropriate care. Many are thermally unstable and sensitive to shock and friction, especially in the solid state.[4][5][6] The following safety protocols are mandatory:

-

Never Isolate: Diazonium salts should be generated and consumed in situ. Never attempt to isolate the diazonium salt intermediate in its solid or dry form.[6][9]

-

Strict Temperature Control: Always maintain the reaction temperature below 5 °C during diazotization using an efficient ice-salt bath.[4][5]

-

Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions. It is prudent to test for the presence of excess nitrous acid using starch-iodide paper (which turns blue-black) and to quench any excess with a small amount of sulfamic acid if necessary.[5][9]

-

Adequate Ventilation: The reaction liberates nitrogen gas during the hydrolysis step and potentially nitrogen oxides if side reactions occur. All operations must be conducted in a well-ventilated fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and protective gloves. A blast shield should be used for the reaction setup.[10]

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-chloro-4-hydroxybenzonitrile from 4-amino-2-chlorobenzonitrile.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity Used | Molar Equivalents |

| 4-Amino-2-chlorobenzonitrile | 152.58 | 15.26 g | 1.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL (46 g) | ~4.7 |

| Deionized Water | 18.02 | 250 mL + 50 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 1.05 |

| Diethyl Ether (or Ethyl Acetate) | - | As required | - |

| Saturated Sodium Bicarbonate Solution | - | As required | - |

| Anhydrous Magnesium Sulfate | - | As required | - |

| Starch-Iodide Test Paper | - | As required | - |

Step-by-Step Procedure

-

Preparation of the Amine Salt Solution:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 250 mL of deionized water and slowly add 25 mL of concentrated sulfuric acid while cooling in an ice-water bath.

-